![molecular formula C24H22N2O3S2 B2528902 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941987-12-8](/img/structure/B2528902.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for a similar compound involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” include coupling reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” can be determined by various spectroscopic techniques. For instance, the yield and melting point can be determined .科学的研究の応用
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have employed various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize benzothiazole derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been explored to identify potent inhibitors with enhanced anti-tubercular activity.
Novel Heterocycles
The synthesis of benzothiazole-based compounds offers a useful methodology for creating novel heterocycles. This approach provides benefits such as gentle reaction conditions, cleaner reactions, satisfactory product yields, and straightforward experimental procedures. Researchers have harnessed these advantages to design and synthesize diverse heterocyclic molecules with potential applications in drug discovery and materials science .
Anti-Inflammatory Properties
While not specific to this compound, benzothiazoles are associated with anti-inflammatory effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin, and naproxen, as well as herbal supplements (e.g., curcumin, capsaicin, and Boswellia serrata), exhibit anti-inflammatory properties. These compounds can help reduce pain and fever resulting from various inflammatory disorders .
COX-1 Inhibition
Some benzothiazole derivatives have demonstrated weak COX-1 inhibitory activity. Although they are less potent than selective COX-1 inhibitors (such as indomethacin) and non-selective COX inhibitors (like diclofenac), their potential warrants further investigation .
Antitumor and Cytotoxic Activity
Certain benzothiazole derivatives have shown promise as antitumor agents. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited potent effects against prostate cancer cells .
作用機序
While the specific mechanism of action for “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” is not mentioned, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-12-14-18(15-13-17)31(28,29)16-6-11-23(27)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)30-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIXFMYVGGPYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。